5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide (DITTS) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including those similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide, have been synthesized and characterized. Transition metal complexes of these compounds were explored, revealing their potential in biological applications. Their structure was confirmed through various methods including X-ray diffraction, indicating an octahedral geometry for all complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Fluorescent Molecular Probes

Research has also delved into the creation of fluorescent solvatochromic dyes, utilizing structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes. Such probes could be applied in studying various biological events and processes, offering a window into the dynamic interactions at the cellular and molecular levels (Diwu et al., 1997).

Solid-State Photochemistry

Investigations into the solid-state photochemistry of related compounds have unveiled unexpected reactions, such as intramolecular photocycloaddition, leading to novel insights into photochemical processes. These findings can significantly impact the design of photo-responsive materials, potentially influencing the development of light-based technologies and materials science applications (Resendiz et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , particularly the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .

Mode of Action

This compound exhibits a protein degradation induction activity by binding (inhibiting) to IAPs . It induces ubiquitination of target proteins and proteasome degradation by E3 ligase .

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting IAPs, leading to the suppression of caspase function . This results in the induction of protein degradation, which can influence various disease-related proteins .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of protein degradation . This can lead to a reduction in disease-related proteins, potentially offering therapeutic benefits for diseases correlated with the target protein, such as cancers, inflammatory diseases, and autoimmune diseases .

Propriétés

IUPAC Name |

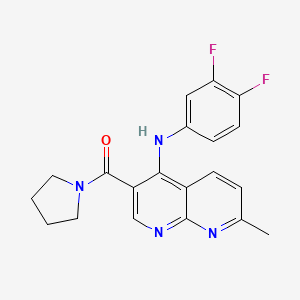

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDMTMOHRZCACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987997.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)

![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)

![7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B2988010.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)